molecular formula C14H24S B12569247 1-(Methylsulfanyl)tridec-1-en-6-yne CAS No. 502637-92-5

1-(Methylsulfanyl)tridec-1-en-6-yne

Cat. No.: B12569247
CAS No.: 502637-92-5
M. Wt: 224.41 g/mol
InChI Key: SGNLKYYKYIXVSW-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)tridec-1-en-6-yne is an organic compound characterized by the presence of a methylsulfanyl group attached to a tridec-1-en-6-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfanyl)tridec-1-en-6-yne can be achieved through several synthetic routes. One common method involves the coupling of silylated alkynes followed by halogenation. This method provides good to excellent yields and allows for the stereoselective formation of the desired product . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfanyl)tridec-1-en-6-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alkenes, and substituted derivatives of the original compound.

Scientific Research Applications

1-(Methylsulfanyl)tridec-1-en-6-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)tridec-1-en-6-yne involves its interaction with molecular targets through various pathways. For example, in enyne metathesis reactions, the compound undergoes a ruthenium-catalyzed bond reorganization to produce 1,3-dienes . This process involves the formation of a ruthenacylcobutane intermediate, which undergoes cycloelimination to release the product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methylsulfanyl)tridec-1-en-6-yne is unique due to its specific combination of a long carbon chain, an alkyne group, and a methylsulfanyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

502637-92-5

Molecular Formula

C14H24S

Molecular Weight

224.41 g/mol

IUPAC Name

1-methylsulfanyltridec-1-en-6-yne

InChI

InChI=1S/C14H24S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h13-14H,3-7,10-12H2,1-2H3

InChI Key

SGNLKYYKYIXVSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCCCC=CSC

Origin of Product

United States

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